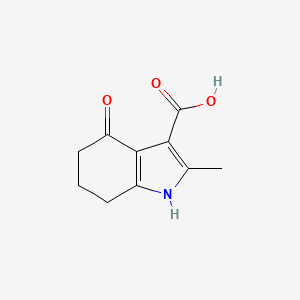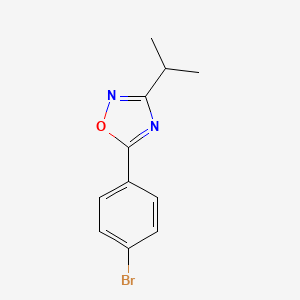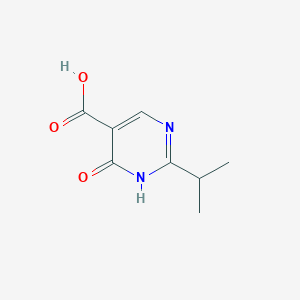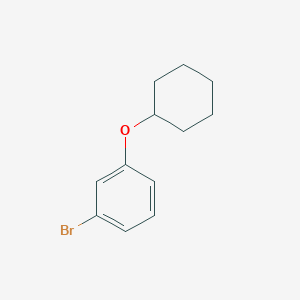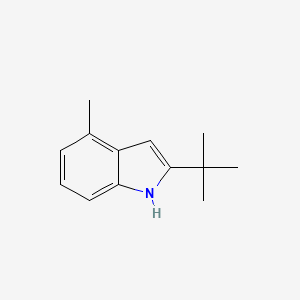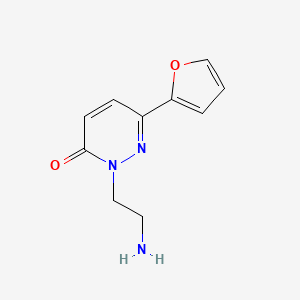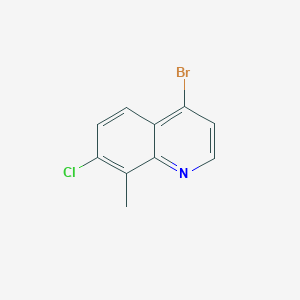
4-Bromo-7-chloro-8-methylquinoline
Descripción general
Descripción
4-Bromo-7-chloro-8-methylquinoline is a compound with the molecular formula C10H7BrClN and a molecular weight of 256.5 . It is also known by its IUPAC name, 4-bromo-7-chloro-8-methylquinoline .
Synthesis Analysis
Quinoline synthesis involves various methods, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skrydstrup, and others . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 346.6±37.0 °C at 760 mmHg, and a flash point of 163.4±26.5 °C .Physical And Chemical Properties Analysis
4-Bromo-7-chloro-8-methylquinoline has a molecular weight of 256.526, a density of 1.6±0.1 g/cm3, a boiling point of 346.6±37.0 °C at 760 mmHg, and a flash point of 163.4±26.5 °C . Its exact mass is 254.945038, and it has a LogP value of 3.97 .Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application : Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery .
- Methods of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- Results : Quinoline is an essential segment of both natural and synthetic compounds . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .
-
Scientific Field: Proteomics Research
-
Scientific Field: Antimicrobial Research
- Application : A new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives has been developed .
- Methods of Application : The chemical structure of these derivatives was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies . The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
-
Scientific Field: Antimicrobial Research
- Application : Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . Most quinoline derivatives’ antimicrobial activity depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Methods of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Results : Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
-
Scientific Field: Anticancer Research
-
Scientific Field: Antiviral Research
Safety And Hazards
The safety data sheet (SDS) for 4-Bromo-7-chloro-8-methylquinoline indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for drug discovery and play a major role in medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
4-bromo-7-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBOHONVONFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653691 | |
| Record name | 4-Bromo-7-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chloro-8-methylquinoline | |
CAS RN |
1070879-42-3 | |
| Record name | Quinoline, 4-bromo-7-chloro-8-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



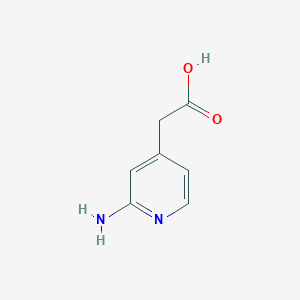
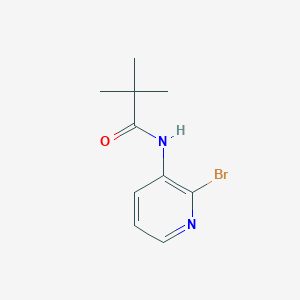
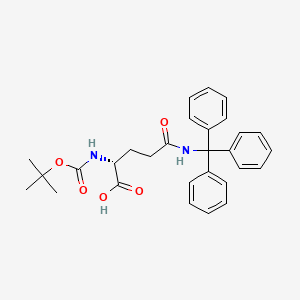
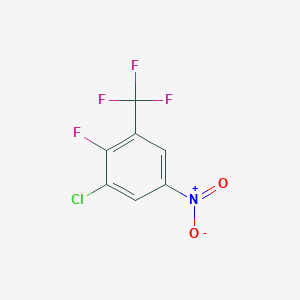
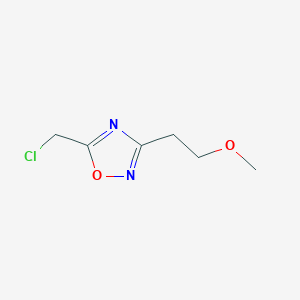
![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)
![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)
